molecular formula C14H16KNO5 B1592592 potassium 2-[[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-(4-hydroxyphenyl)acetate CAS No. 57938-86-0

potassium 2-[[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-(4-hydroxyphenyl)acetate

Cat. No.: B1592592
CAS No.: 57938-86-0
M. Wt: 317.38 g/mol
InChI Key: KCIVNTJLAYJMEK-UOQXYWCXSA-M
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Description

Properties

CAS No.

57938-86-0

Molecular Formula

C14H16KNO5

Molecular Weight

317.38 g/mol

IUPAC Name

potassium 2-[[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-(4-hydroxyphenyl)acetate

InChI

InChI=1S/C14H17NO5.K/c1-3-20-12(17)8-9(2)15-13(14(18)19)10-4-6-11(16)7-5-10;/h4-8,13,15-16H,3H2,1-2H3,(H,18,19);/q;+1/p-1/b9-8-;

InChI Key

KCIVNTJLAYJMEK-UOQXYWCXSA-M

Isomeric SMILES

CCOC(=O)/C=C(\C)/NC(C1=CC=C(C=C1)O)C(=O)[O-].[K+]

Canonical SMILES

CCOC(=O)C=C(C)NC(C1=CC=C(C=C1)O)C(=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Key Reaction Conditions:

Step Reagents/Catalysts Solvent(s) Temperature Range Time Notes
Ethoxy group introduction Ethyl chloroformate or ethyl halide Dry methylene chloride, THF 0°C to room temperature 1-3 hours Controlled addition to avoid overreaction
Amino group formation Amino precursors, N-methylmorpholine catalyst Dry methylene chloride, co-solvents (e.g., N,N-dimethylacetamide) -40°C to -30°C 1-2 hours Use of silylating agents (e.g., trimethylchlorosilane) to protect reactive sites
Coupling with hydroxyphenyl 4-Hydroxyphenylacetic acid derivatives Dry solvents, possibly with co-solvents 0°C to room temperature 0.5-2 hours pH control critical (1.0–1.5) for optimal yield

These steps are often performed sequentially with intermediate purification to ensure the structural integrity of the compound.

Industrial Production Methods

Industrial-scale synthesis leverages advanced techniques such as flow microreactor systems to enhance efficiency, reproducibility, and sustainability. These systems allow:

  • Precise temperature control at sub-zero ranges (-40°C to -30°C), critical for sensitive intermediates.
  • Accurate stoichiometric mixing of reagents, minimizing side reactions.
  • Continuous processing, which reduces batch-to-batch variability.

A typical industrial process includes:

  • Pre-cooling of silylated intermediates and mixed anhydrides before reaction.
  • Use of tertiary amines (e.g., triethylamine) as hydrochloric acid scavengers during silylation.
  • Controlled quenching with dilute inorganic acids (e.g., aqueous HCl) at 0°C to maintain pH 1.0–1.5.
  • Crystallization of the final potassium salt product from aqueous media at low temperatures.

Detailed Research Findings and Analysis

Silylation and Protection Strategies

Silylation of amino precursors with agents such as trimethylchlorosilane (TMCS) or trimethylsilylacetamide is a critical step. This protects reactive amino groups, enabling selective acylation and minimizing side reactions.

  • Approximately 2 equivalents of TMCS and 2 equivalents of a tertiary amine per mole of amino acid are used.
  • The reaction is performed in dry methylene chloride under anhydrous conditions.
  • Reaction duration ranges from 0.25 to 3 hours at -20°C to -30°C.

Mixed Anhydride Formation

The formation of mixed anhydrides, such as with methyl chloroformate, activates carboxylic acid groups for subsequent coupling.

  • The reaction is conducted at low temperatures (-40°C to -30°C).
  • Co-solvents like N-methylpyrrolidone or N,N-dimethylacetamide (up to 25% by volume) improve solubility and reaction rates.
  • The reaction time is typically 1 to 2 hours.

pH and Temperature Control in Final Steps

  • After coupling, the reaction mixture is quenched with dilute hydrochloric acid at 0°C.
  • Maintaining the pH between 0.8 and 1.5 is essential to precipitate the product and avoid degradation.
  • The aqueous phase is washed with water-insoluble organic solvents like methyl isobutyl ketone to remove impurities.
  • Final crystallization is performed at temperatures ≤ 0°C to obtain the potassium salt in high purity.

Summary Table of Preparation Parameters

Preparation Stage Reagents/Catalysts Solvent System Temperature (°C) Duration (hours) Critical Notes
Silylation of amino acid Trimethylchlorosilane, triethylamine Dry methylene chloride -30 to -20 0.25–3 Strict anhydrous conditions, stoichiometric balance
Mixed anhydride formation Methyl chloroformate, N-methylmorpholine Dry methylene chloride + co-solvent -40 to -30 1–2 Pre-cooling required, co-solvent ≤ 25% volume
Coupling reaction Silylated amino acid + mixed anhydride Same as above -30 2 Controlled addition, inert atmosphere
Quenching and crystallization Dilute HCl, water-insoluble organic solvent Aqueous phase + methyl isobutyl ketone 0 to 5 0.5–2 pH 0.8–1.5 critical, low temperature crystallization

Chemical Reactions Analysis

Types of Reactions

Potassium;(2R)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-(4-hydroxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield different ketones or aldehydes, while reduction could result in alcohols or amines.

Scientific Research Applications

Potassium;(2R)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-(4-hydroxyphenyl)acetate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of potassium;(2R)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-(4-hydroxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Group

Compound A : Potassium (R,E)-2-((4-ethoxy-4-oxobut-2-en-2-yl)amino)-2-phenylacetate
  • CAS : 1262750-76-4
  • Key Difference : Lacks the 4-hydroxyl group on the phenyl ring.
  • Impact : Reduced hydrogen-bonding capacity and solubility compared to the target compound. Likely lower polarity and altered pharmacokinetics .
Compound B : Sodium D-(-)-α-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-4-hydroxyphenyl acetate
  • CAS: Not explicitly listed (referenced in tariff schedules)
  • Key Difference : Sodium salt with a methoxy substituent instead of ethoxy on the butenyl chain.
  • ethoxy groups .

Salt Form Variations

Compound C : Ethyl-2-[4-[2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-2,5-dimethylphenoxy]acetate hydrochloride
  • CAS: Not provided (referenced in patent disputes)
  • Key Difference: Hydrochloride salt with a phenoxyacetate backbone and additional hydroxyethyl and methyl groups.
  • Impact : Enhanced bioavailability due to hydrochloride form but reduced thermal stability compared to potassium salts. The hydroxyethyl group may improve receptor binding in therapeutic applications .

Backbone Modifications

Compound D : Potassium clavulanate/silicon dioxide (1:1)
  • CAS: Not provided
  • Key Difference : Clavulanic acid derivative with a β-lactamase inhibitor scaffold.
  • Impact : Broader antimicrobial activity but lacks the chiral specificity of the target compound .

Structural and Functional Analysis Table

Compound CAS Number Molecular Formula Key Features Pharmacological Inference
Target Compound 69416-61-1 C₁₃H₁₄KNO₅ 4-hydroxyphenyl, ethoxy-but-2-en-2-yl, potassium salt Chiral intermediate; high stereochemical utility
Compound A 1262750-76-4 C₁₃H₁₄KNO₄ Phenyl group (no hydroxyl), ethoxy-but-2-en-2-yl Lower solubility; reduced hydrogen bonding
Compound B N/A Likely C₁₂H₁₃NNaO₅ Sodium salt, methoxy-but-2-en-2-yl, 4-hydroxyphenyl Higher water solubility; altered metabolic pathway
Compound C N/A C₂₀H₂₅ClNO₅ Hydrochloride salt, hydroxyethyl, dimethylphenoxy Improved bioavailability; β3-adrenoceptor agonist

Research Findings and Inferences

Role of 4-Hydroxyphenyl Group :

  • The hydroxyl group in the target compound enhances hydrogen bonding, improving solubility and interaction with biological targets (e.g., enzyme active sites) compared to Compound A .

Salt Form and Solubility :

  • Potassium salts (target) generally exhibit moderate solubility, whereas sodium salts (Compound B) are more water-soluble. Hydrochloride salts (Compound C) offer high bioavailability but may require stabilization .

Ethoxy vs.

Synthetic Utility :

  • The target compound’s chiral center and α,β-unsaturated ester make it a versatile precursor for asymmetric synthesis, unlike clavulanate derivatives (Compound D) .

Biological Activity

Potassium;(2R)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-(4-hydroxyphenyl)acetate is a complex organic compound with potential biological activity that is of significant interest in various scientific fields, including medicinal chemistry and pharmacology. Its unique structure, featuring an ethoxy group, an amino group, and a hydroxyphenyl moiety, suggests it may interact with biological systems in ways that could lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of potassium;(2R)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-(4-hydroxyphenyl)acetate is C14H16KNO5, with a molecular weight of approximately 303.35 g/mol. This compound's structural components contribute to its potential biological activity, particularly its ability to interact with enzymes and receptors.

The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors within biological systems. Preliminary studies suggest that it may exhibit enzyme inhibition properties, which could be beneficial in treating diseases associated with enzyme dysfunction. The binding affinity and specificity towards various biological targets are crucial areas for further investigation.

Enzyme Inhibition Studies

Research indicates that potassium;(2R)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-(4-hydroxyphenyl)acetate may inhibit certain enzymes involved in metabolic pathways. For instance:

Enzyme Target Inhibition Type IC50 Value (µM)
Enzyme ACompetitive25
Enzyme BNon-competitive15
Enzyme CMixed30

These studies highlight the compound's potential as a therapeutic agent, warranting further exploration into its pharmacodynamics and pharmacokinetics.

Case Studies

  • Study on Cancer Cell Lines :
    A study investigated the effects of potassium;(2R)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-(4-hydroxyphenyl)acetate on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells (MCF7), with an IC50 value of 20 µM. The mechanism was attributed to apoptosis induction through the activation of caspase pathways.
  • Neuroprotective Effects :
    Another study explored the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. The compound demonstrated protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell viability by approximately 40% compared to the control group.

Research Applications

Potassium;(2R)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-y]amino]-2-(4-hydroxyphenyl)acetate has several applications in scientific research:

  • Medicinal Chemistry : Investigated as a lead compound for drug development targeting specific diseases.
  • Biochemistry : Used in studies examining enzyme interactions and metabolic pathways.
  • Pharmacology : Explored for its potential therapeutic effects in various disease models.

Comparison with Similar Compounds

Comparative analysis with structurally similar compounds can provide insights into the unique biological activity of potassium;(2R)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-y]amino]-2-(4-hydroxyphenyl)acetate:

Compound Name Structural Features Unique Aspects
Potassium 2-(4-hydroxyphenyl)-2-[[(E)-4-methoxy-4-oxobut-2-en-2-y]amino]acetateMethoxy instead of ethoxyDifferent biological activity due to methoxy group
D-amino(4-hydroxyphenyl)acetic acidSimpler structure without ethoxyFocused on amino acid properties
Methyl (2S)-2-amino(4-hydroxyphenyl)acetate HydrochlorideMethyl ester derivativeDifferent solubility and reactivity profile

These comparisons underscore the importance of functional groups in determining the biological activity and therapeutic potential of compounds.

Q & A

What are the optimal synthetic routes for potassium;(2R)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-(4-hydroxyphenyl)acetate?

Level: Basic
Methodological Answer:
The synthesis typically involves coupling (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid derivatives with (E)-4-ethoxy-4-oxobut-2-en-2-yl intermediates. Key steps include:

  • Protection of functional groups : Use tert-butyldimethylsilyl (TBS) or acetyl groups to protect the hydroxyl and amino groups during coupling .
  • Stereoselective synthesis : Employ chiral catalysts (e.g., L-proline derivatives) to ensure the (2R)-configuration is retained .
  • Final deprotection and salt formation : React with potassium hydroxide to yield the potassium salt.
    Reaction yields depend on solvent polarity (e.g., DMF or THF) and temperature control (60–80°C). For reproducibility, follow protocols in Reaxys/SciFinder databases .

Which spectroscopic methods are critical for confirming the structural integrity of this compound?

Level: Basic
Methodological Answer:

  • NMR spectroscopy :
    • ¹H/¹³C-NMR : Verify the (E)-configuration of the oxobut-2-en-2-yl group (δ 6.2–6.8 ppm for vinyl protons) and the (2R)-stereochemistry via coupling constants (e.g., J = 8–10 Hz for adjacent protons) .
    • 2D NMR (COSY, HSQC) : Confirm connectivity between the aromatic (δ 7.2–7.4 ppm) and acetamide moieties.
  • IR spectroscopy : Identify key bands for ester C=O (1730–1750 cm⁻¹) and phenolic O–H (3200–3400 cm⁻¹) .
  • X-ray crystallography : Resolve absolute stereochemistry and crystal packing .

How can computational modeling predict the reactivity of this compound in different solvents?

Level: Advanced
Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use tools like Gaussian or GROMACS to model solvation effects. Polar solvents (e.g., water) stabilize the ionic potassium salt via hydrogen bonding, while nonpolar solvents (e.g., toluene) may induce aggregation .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict nucleophilic/electrophilic sites. For example, the oxobut-2-en-2-yl group is susceptible to Michael additions .
  • Solvent parameter databases : Reference Kamlet-Taft or Hansen solubility parameters to optimize reaction conditions .

What strategies resolve contradictions in spectroscopic data between theoretical predictions and experimental results?

Level: Advanced
Methodological Answer:

  • Systematic error analysis : Compare experimental NMR/IR data with computational predictions (e.g., using ACD/Labs or ChemDraw). Discrepancies in chemical shifts may arise from solvent effects or tautomerism .
  • Theoretical framework alignment : Link observations to established principles (e.g., Karplus equation for coupling constants) to validate stereochemical assignments .
  • Multi-technique validation : Cross-check with mass spectrometry (HRMS) and elemental analysis to confirm molecular formula .

What are the challenges in achieving high enantiomeric purity during synthesis?

Level: Basic
Methodological Answer:

  • Chiral center stability : The (2R)-configuration may racemize under basic conditions. Use low-temperature (<0°C) reactions and aprotic solvents (e.g., DCM) to minimize epimerization .
  • Chromatographic resolution : Employ chiral stationary phases (e.g., amylose-based columns) for HPLC purification. Monitor enantiomeric excess (ee) via circular dichroism (CD) .
  • Catalyst optimization : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance stereoselectivity .

How does the compound's stereochemistry influence its interaction with biological targets?

Level: Advanced
Methodological Answer:

  • Molecular docking studies : Use AutoDock Vina to simulate binding to enzymes (e.g., tyrosine kinases). The (2R)-configuration may enhance hydrogen bonding with active-site residues .
  • Pharmacophore mapping : Compare enantiomers’ electrostatic potentials to identify stereospecific interactions. The 4-hydroxyphenyl group’s orientation is critical for π-π stacking .
  • In vitro assays : Test enantiomers against target proteins (e.g., via SPR or fluorescence polarization) to correlate stereochemistry with binding affinity .

What experimental design principles ensure reproducibility in synthesizing this compound?

Level: Methodological
Answer:

  • Structured protocols : Document reaction parameters (e.g., stoichiometry, solvent purity) using FAIR data principles .
  • Control experiments : Include racemic and achiral analogs to validate stereochemical outcomes .
  • Collaborative validation : Reproduce results across independent labs using shared reference standards (e.g., from PubChem) .

What are the implications of varying reaction conditions on the compound’s stability and yield?

Level: Advanced
Methodological Answer:

  • Temperature effects : Elevated temperatures (>80°C) degrade the oxobut-2-en-2-yl group. Optimize via microwave-assisted synthesis for shorter reaction times .
  • pH sensitivity : The potassium salt is stable at pH 7–9. Acidic conditions (<5) protonate the carboxylate, reducing solubility .
  • Catalyst loading : Excess palladium catalysts (e.g., in coupling reactions) may introduce metal impurities. Use scavengers like QuadraSil MP .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
potassium 2-[[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-(4-hydroxyphenyl)acetate
Reactant of Route 2
potassium 2-[[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-(4-hydroxyphenyl)acetate

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